
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and a biphenyl group at the 2nd position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with a suitable biphenyl derivative under specific conditions. For example, the reaction can be carried out using potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent at low temperatures (0–5°C) for a few hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify its functional groups.
Coupling Reactions: The biphenyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium tert-butoxide. The reactions are typically carried out in polar solvents like N-methylpyrrolidone.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides.
Aplicaciones Científicas De Investigación
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals, such as herbicides and pesticides.
Materials Science:
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methyl-2-phenylpyrimidine: Similar structure but lacks the biphenyl group.
4-Chloro-6-methyl-2-(4-methylphenyl)pyrimidine: Similar structure with a methyl-substituted biphenyl group.
4-Chloro-6-methyl-2-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy-substituted biphenyl group.
Uniqueness
4-Chloro-6-methyl-2-(4-phenylphenyl)pyrimidine is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C17H13ClN2 |
|---|---|
Peso molecular |
280.7 g/mol |
Nombre IUPAC |
4-chloro-6-methyl-2-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C17H13ClN2/c1-12-11-16(18)20-17(19-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-11H,1H3 |
Clave InChI |
ISINAARUVIACRK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


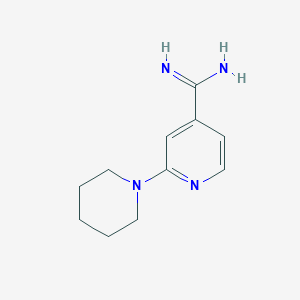
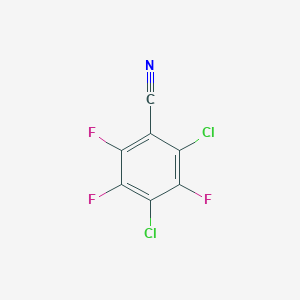
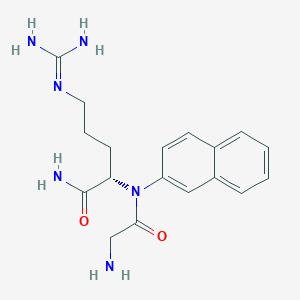
![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)
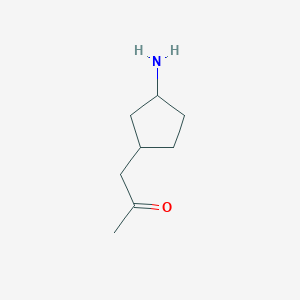

![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)

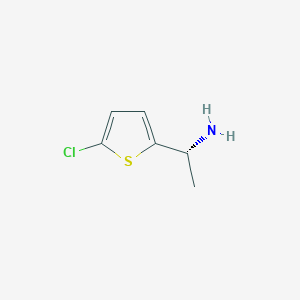
![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)




